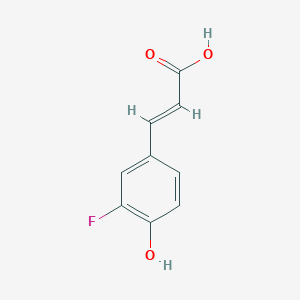

3-(3-Fluoro-4-hydroxyphenyl)acrylic acid

Description

Contextualizing 3-(3-Fluoro-4-hydroxyphenyl)acrylic Acid within Phenolic Acid Research

Phenolic acids are a major class of plant secondary metabolites, broadly categorized into hydroxybenzoic and hydroxycinnamic acids. nih.govnih.gov These compounds are characterized by a phenolic ring and a carboxylic acid function. nih.gov this compound is a derivative of cinnamic acid, placing it within the hydroxycinnamic acid subgroup. nih.govontosight.ai This family is known for a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.ainih.gov

The foundational structure, the hydroxyphenyl acrylic acid moiety, is a recognized scaffold for developing bioactive compounds. researchgate.net Research into related compounds, such as caffeic acid (3,4-dihydroxycinnamic acid) and ferulic acid, has established the therapeutic potential of this chemical class. nih.govoakwoodchemical.com The investigation of this compound is a logical extension of this research, exploring how specific substitutions on the phenyl ring can modulate and potentially enhance these known biological effects. The presence of the acrylic acid side chain, combined with the substituted phenyl ring, allows for diverse chemical interactions with biological targets. ontosight.ai

Significance of Fluorine and Hydroxyl Substitutions in Bioactive Cinnamates

The biological activity of cinnamic acid derivatives, or cinnamates, is profoundly influenced by the nature and position of substituents on the aromatic ring. nih.govmdpi.com The hydroxyl and fluorine groups in this compound are of particular significance.

The hydroxyl group is a crucial feature of many bioactive phenolic compounds. nih.gov It can participate in hydrogen bonding and act as a hydrogen donor, which is fundamental to the antioxidant activity of phenolic acids by allowing them to scavenge free radicals. nih.govnih.gov The hydroxyl group's ability to engage in various chemical reactions, including oxidation and nucleophilic substitutions, enables interaction with a wide array of biological targets. nih.gov Its presence is often essential for the antimicrobial and anti-inflammatory properties observed in this class of molecules. ontosight.ainih.gov

The introduction of a fluorine atom into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. benthamscience.comresearchgate.net Due to its small size, fluorine generally does not create significant steric hindrance, but its high electronegativity can drastically alter the electronic properties of the molecule. benthamscience.com This can influence the compound's acidity, lipophilicity, and metabolic stability. benthamscience.comnih.gov Fluorine substitution can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially increasing the potency of a drug candidate. benthamscience.com In the context of cinnamates, the position of halogen substitution has been shown to significantly affect bioactivity and selectivity for specific enzymes. nih.gov For instance, studies on similar halogenated cinnamic acid derivatives have demonstrated potent and selective inhibition of enzymes like acetylcholinesterase. nih.gov

| Substituent | Key Physicochemical Properties | Influence on Bioactivity |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor, increases polarity. | Crucial for antioxidant activity (free radical scavenging), contributes to antimicrobial and anti-inflammatory effects by interacting with biological targets. nih.govnih.gov |

| Fluorine (-F) | Highly electronegative, small atomic radius, increases lipophilicity. | Modulates electronic properties, enhances binding to receptors/enzymes, can improve metabolic stability and cell membrane permeability. benthamscience.comnih.gov |

Overview of Current Research Trajectories and Gaps for this compound

The academic interest in this compound and its isomers stems from the recognized potential of fluorinated phenolic compounds. Research on structurally similar molecules suggests that it could possess valuable pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. ontosight.ai The synthesis of such acrylic acid derivatives is well-established, often utilizing methods like the Knoevenagel condensation. researchgate.netbrazilianjournals.com.brresearchgate.net

Current research trajectories for related compounds focus on:

Synthesis and Derivatization: Developing efficient synthesis methods and creating libraries of related compounds to explore structure-activity relationships. researchgate.netmdpi.comresearchgate.net

Antimicrobial Activity: Screening against various bacterial and fungal pathogens, particularly multidrug-resistant strains. nih.govmdpi.com

Enzyme Inhibition: Investigating the potential to inhibit specific enzymes involved in disease pathways, such as cholinesterases. nih.gov

However, a significant research gap exists for the specific compound this compound. While the properties of its constituent parts (the hydroxyphenyl acrylic acid scaffold and fluorine substitution) are understood in a general sense, detailed investigations into this particular molecule are limited in the public domain. ontosight.ai There is a need for comprehensive studies to:

Elucidate its specific biological activities through in vitro and in vivo assays. ontosight.ai

Determine its mechanism of action for any observed effects.

Conduct comparative studies with its non-fluorinated parent compound and other halogenated analogues to precisely quantify the impact of the fluorine substitution.

Future research will likely focus on closing these gaps to fully understand the therapeutic potential of this compound.

| Research Area | Current Status for Related Compounds | Identified Gaps for this compound |

|---|---|---|

| Synthesis | Established methods like Knoevenagel condensation are available. researchgate.netbrazilianjournals.com.br | Optimization of synthesis for this specific molecule may be required. |

| Antimicrobial Studies | Hydroxyphenyl acrylic acid derivatives show promise against resistant pathogens. nih.govmdpi.com | Specific antimicrobial spectrum and potency are unknown. |

| Antioxidant/Anti-inflammatory Activity | Phenolic acids are well-known for these properties. nih.govontosight.ai | Quantitative assessment of activity has not been reported. ontosight.ai |

| Enzyme Inhibition | Halogenated cinnamates show selective enzyme inhibition. nih.gov | Specific enzyme targets and inhibitory concentrations are yet to be identified. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-fluoro-4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXYYLWKWACCMX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid and Its Analogs

Traditional and Contemporary Chemical Synthesis Routes

Conventional organic synthesis provides a versatile toolbox for the construction of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid and its derivatives. Key methodologies include condensation reactions and transition metal-catalyzed couplings.

Knoevenagel Condensation Approaches for α,β-Unsaturated Carboxylic Acids

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of hydroxycinnamic acids, this typically involves reacting a hydroxybenzaldehyde with malonic acid. researchgate.net The reaction can be catalyzed by amines like pyridine and piperidine. researchgate.net While traditionally conducted in organic solvents like pyridine, greener alternatives such as 1,4-dioxane have been explored, leading to increased yields. researchgate.net The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The reaction conditions, including solvent, catalyst, and temperature, can be optimized to improve the yield and purity of the desired acrylic acid derivative. researchgate.net Solvent-free conditions using environmentally benign catalysts have also been developed, aligning with the principles of green chemistry. researchgate.net

| Reactants | Catalyst | Solvent | Yield | Reference |

| 4-hydroxybenzaldehyde, Malonic acid | Pyridine, Piperidine | 1,4-Dioxane | 88% | researchgate.net |

| Aromatic aldehyde, Malonic acid | Pyridine, Piperidine | None (Microwave) | Excellent | researchgate.net |

| 5-HMF derivatives, Active methylene compounds | Biogenic Calcium/Barium Carbonates | Solvent-free | 71-87% | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate. researchgate.netresearchgate.net It is a versatile tool for synthesizing complex aromatic structures, including fluorinated biaryl compounds which can be precursors to or analogs of the target acrylic acid. researchgate.netmdpi.com The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction, especially with challenging substrates like those containing fluorine atoms. researchgate.netmdpi.com This methodology offers a route to synthesize fluorinated phenyl derivatives that can be further elaborated into the desired acrylic acid structure.

| Aryl Halide | Boronic Acid | Catalyst | Base | Yield | Reference |

| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Not specified | Good conversion | mdpi.com |

| Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl2 | Not specified | 5-89% | nih.govclaremont.edu |

| Aryl halides | Phenyl boronic acids | PPI encapsulated Cu-Ni-Pd nanoparticles | Na2CO3 | Up to 99% | researchgate.net |

Wittig Reaction Applications in Fluorinated Cinnamate (B1238496) Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). organic-chemistry.orgwikipedia.org This reaction is particularly useful for creating the carbon-carbon double bond in the acrylic acid backbone with good control over stereochemistry. To synthesize a cinnamate derivative, the appropriate benzaldehyde (B42025) is reacted with a phosphorus ylide bearing an ester group. The geometry of the resulting alkene (E or Z) is influenced by the nature of the ylide; stabilized ylides generally favor the formation of the (E)-alkene. organic-chemistry.orgwikipedia.org The reaction proceeds through a betaine or an oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine oxide. organic-chemistry.orgwikipedia.org For the synthesis of this compound, 3-fluoro-4-hydroxybenzaldehyde (B106929) would be reacted with a suitable phosphorus ylide. The reaction can be performed under various conditions, including aqueous media, which aligns with green chemistry principles. sciepub.com

| Carbonyl Compound | Wittig Reagent | Product | Key Feature | Reference |

| Aldehyde/Ketone | Triphenyl phosphonium ylide | Alkene | General alkene synthesis | organic-chemistry.orgwikipedia.org |

| Aldehydes | Stabilized ylides | α,β-Unsaturated esters | (E)-selectivity | wikipedia.org |

| Aldehydes | α-Bromoesters, Ph3P | α,β-Unsaturated esters | Aqueous NaHCO3 medium | sciepub.com |

Biocatalytic and Chemoenzymatic Synthesis Strategies

Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild, environmentally friendly conditions. Enzymes can be employed to construct complex molecules with high precision.

Tyrosine Phenol Lyase and Tyrosine Ammonia Lyase Cascades for para-Alkenylation

A powerful biocatalytic approach for the synthesis of p-coumaric acid derivatives involves a two-enzyme cascade utilizing tyrosine phenol lyase (TPL) and tyrosine ammonia lyase (TAL). researchgate.net TPL, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the C-C bond formation between a phenol derivative and pyruvate in the presence of ammonia to yield an L-tyrosine analog. researchgate.netnih.govebi.ac.uk Subsequently, TAL catalyzes the elimination of ammonia from the newly formed tyrosine derivative to generate the corresponding (E)-p-coumaric acid. researchgate.netnih.govnih.gov This enzymatic system exhibits excellent para-selectivity, directly functionalizing the position opposite the hydroxyl group on the phenol ring. researchgate.net This method has been successfully applied to various phenol derivatives, demonstrating its potential for the synthesis of this compound from 2-fluorophenol. The co-expression of both enzymes in a single host simplifies the catalyst preparation. researchgate.net

| Enzyme System | Substrates | Product | Key Advantage | Reference |

| Tyrosine Phenol Lyase (TPL) & Tyrosine Ammonia Lyase (TAL) | Phenol derivatives, Pyruvate, Ammonia | (E)-para-Coumaric acids | High regio- and stereoselectivity | researchgate.net |

| TPL from Citrobacter freundii | Phenol, Pyruvate, Ammonia | L-tyrosine | Reversible reaction | nih.govebi.ac.uk |

| TAL from Chryseobacterium luteum | L-tyrosine | p-Coumaric acid | High affinity and conversion efficiency | nih.govnih.gov |

Green Chemistry Principles in Biocatalytic Production

The use of biocatalytic methods for producing compounds like this compound aligns well with the principles of green chemistry. tudelft.nl These enzymatic reactions are typically performed in aqueous media under mild temperature and pH conditions, reducing the need for harsh organic solvents and extreme temperatures. researchgate.net Enzymes are biodegradable catalysts derived from renewable resources. tudelft.nl The high selectivity of enzymes often minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes. researchgate.net Furthermore, the development of whole-cell biocatalysts, where the enzymes are used within the microbial cells that produce them, can eliminate the need for costly and time-consuming enzyme purification. nih.gov The application of biocatalysis in continuous flow systems with immobilized enzymes can further enhance the sustainability and cost-effectiveness of chemical manufacturing. tudelft.nl The introduction of fluorine into molecules using biocatalysts is an emerging field with significant potential for developing environmentally benign synthetic routes to novel organofluorine compounds. nih.govnih.gov

| Green Chemistry Principle | Application in Biocatalysis |

| Use of Renewable Feedstocks | Enzymes are derived from renewable biological sources. tudelft.nl |

| Safer Solvents and Auxiliaries | Reactions are often conducted in water. researchgate.net |

| Design for Energy Efficiency | Reactions proceed under mild conditions (ambient temperature and pressure). |

| Catalysis | Enzymes are highly efficient and selective catalysts. researchgate.net |

| Prevention of Waste | High selectivity minimizes byproduct formation. |

Optimization of Synthetic Yields for Structure-Activity Relationship Studies

The efficient synthesis of a diverse library of analogs is a prerequisite for comprehensive Structure-Activity Relationship (SAR) studies. Optimization of reaction conditions is paramount to maximize yields and purity, thereby facilitating the generation of sufficient quantities of compounds for biological evaluation. Key strategies such as the Knoevenagel condensation and the Perkin reaction are often the focus of such optimization efforts.

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a widely used method for forming carbon-carbon double bonds. researchgate.net For the synthesis of this compound and its analogs, this typically involves condensing a substituted 4-hydroxybenzaldehyde with malonic acid. researchgate.net The optimization of this reaction is highly dependent on parameters such as the catalyst, solvent, and temperature. nih.gov While traditional methods often employ pyridine with a piperidine catalyst, greener alternatives using catalysts like L-proline in solvents such as ethanol have been developed to improve sustainability and yields. nih.gov Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and potentially increase yields. researchgate.net

The Perkin reaction provides another robust route to cinnamic acid derivatives by condensing an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.org This method, discovered by William Henry Perkin, is a classic technique for producing α,β-unsaturated aromatic acids. iitk.ac.in Optimization typically involves screening different base catalysts (e.g., sodium acetate, triethylamine) and adjusting the reaction temperature, which is often high. jk-sci.com The use of microwave irradiation can also be applied to the Perkin reaction to accelerate the process and improve energy efficiency. jk-sci.com

To systematically explore the SAR of this compound, a library of analogs can be synthesized by varying the substituents on the phenyl ring. The optimization process for a hypothetical set of analogs using a Knoevenagel condensation approach is detailed in the table below. This involves reacting various substituted 4-hydroxybenzaldehydes with malonic acid under different catalytic conditions to maximize the yield for each derivative.

| Analog (Substituent on Phenyl Ring) | Starting Aldehyde | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Optimized Yield (%) |

|---|---|---|---|---|---|---|

| 3-Fluoro (Target Compound) | 3-Fluoro-4-hydroxybenzaldehyde | L-Proline | Ethanol | 80 | 6 | 85 |

| 3-Chloro | 3-Chloro-4-hydroxybenzaldehyde | Pyridine/Piperidine | Toluene | 110 | 8 | 82 |

| 3-Bromo | 3-Bromo-4-hydroxybenzaldehyde | L-Proline | Ethanol | 80 | 7 | 88 |

| 3-Methyl | 3-Methyl-4-hydroxybenzaldehyde | Pyridine/Piperidine | DMF | 120 | 5 | 79 |

| Unsubstituted | 4-Hydroxybenzaldehyde | L-Proline | Ethanol | 80 | 5 | 91 |

Stereoselective Synthesis of this compound Isomers

The geometry of the double bond in acrylic acid derivatives can exist in either an (E) (trans) or (Z) (cis) configuration. The stereochemistry of this bond is often critical for biological activity, necessitating synthetic methods that can selectively produce one isomer over the other.

The Perkin reaction generally exhibits a preference for the formation of the more thermodynamically stable (E)-isomer of the cinnamic acid derivative. jk-sci.com The reaction mechanism involves an elimination step that favors the anti-periplanar arrangement of the departing groups, leading to the trans-alkene.

The Knoevenagel condensation can also be tuned to favor a specific isomer. The stereochemical outcome is influenced by the reaction conditions, including the choice of catalyst and solvent. For instance, using pyridine as a solvent with a piperidine catalyst often leads to the (E)-isomer through a thermodynamic equilibrium that favors the more stable product. However, under certain conditions, it is possible to isolate the (Z)-isomer, although it is typically the minor product.

The Heck reaction is a powerful palladium-catalyzed cross-coupling method that offers excellent stereoselectivity. wikipedia.orgmdpi.com The reaction of an aryl halide (e.g., 4-bromo-2-fluorophenol) with an acrylate (B77674) derivative typically proceeds via a syn-addition of the aryl group and palladium to the double bond, followed by a syn-elimination of palladium hydride. wikipedia.org This mechanistic pathway strongly favors the formation of the (E)-isomer. organic-chemistry.org The versatility of the Heck reaction allows for a wide range of functional groups to be tolerated, making it a valuable tool for synthesizing complex acrylic acid analogs with high stereopurity.

The table below summarizes the typical stereochemical outcomes for the synthesis of this compound using these key methodologies.

| Synthetic Method | Typical Major Isomer | Key Controlling Factors |

|---|---|---|

| Perkin Reaction | (E)-trans | Thermodynamic stability of the product. |

| Knoevenagel Condensation | (E)-trans | Reaction conditions (catalyst, solvent) can be tuned; thermodynamic control favors (E). |

| Heck Reaction | (E)-trans | Mechanism of syn-addition and syn-elimination strongly favors (E)-isomer formation. |

Investigations into the Biological Activities and Molecular Mechanisms of 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid

Antimicrobial and Antifungal Research

The potential of cinnamic acid derivatives to combat microbial and fungal infections has been a significant area of study. Research has focused on understanding their efficacy and the relationship between their chemical structure and biological activity.

In Vitro Efficacy Against Bacterial Strains

While specific studies on the antibacterial activity of 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid are not extensively detailed in available literature, research on structurally similar compounds provides valuable insights. The antimicrobial effects of p-hydroxyphenyl acrylate (B77674) derivatives have been attributed primarily to the acryl group. researchgate.net Studies indicate that compounds with acryl or acryloxy groups attached to a phenyl moiety demonstrate particularly high antimicrobial activity. researchgate.net The stereoelectronic effect of the phenyl group is considered important for this activity, with phenyl acrylates showing greater efficacy compared to aliphatic acrylates. researchgate.net

Investigations into related scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have shown structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial pathogens. nih.gov For instance, certain derivatives have demonstrated significant activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, as well as some Gram-negative pathogens. nih.gov Similarly, chalcone (B49325) derivatives containing a 4-hydroxy-3-methylphenyl group have shown better antibacterial activity against Escherichia coli than Staphylococcus aureus. researchgate.net These findings suggest that the hydroxyphenyl acrylic acid scaffold is a promising framework for developing new antimicrobial agents.

Structure-Antifungal Activity Relationships in Cinnamic Acid Derivatives

The relationship between the chemical structure of cinnamic acid derivatives and their antifungal properties has been the subject of detailed investigation. nih.govconicet.gov.ar A structure-activity relationship (SAR) study of various cinnamic acid derivatives has been conducted to identify the minimal structural requirements for antifungal effects. nih.govconicet.gov.ar These studies often focus on activity against pathogenic fungi such as Aspergillus flavus, Aspergillus terreus, and Aspergillus niger. nih.govconicet.gov.ar

The substitution pattern on the phenyl ring significantly influences the antifungal activity. plos.org For example, studies have shown that while cinnamic acid itself has moderate antifungal activity, the presence of certain substituents can enhance its potency. conicet.gov.ar Coumaric acids (hydroxylated cinnamic acids) were found to be less inhibitory to fungal growth than cinnamic acid, and caffeic acid (a dihydroxylated derivative) showed no antifungal activity in some assays. conicet.gov.ar Conversely, other modifications, such as the introduction of a methoxy (B1213986) group and a prenyl group, have led to compounds with significant antifungal effects, comparable to the commercial antifungal agent miconazole. nih.govconicet.gov.ar

While direct SAR studies for this compound are limited, the principles derived from related compounds are informative. The presence of a hydroxyl group is a common feature in many biologically active derivatives, and the addition of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. ontosight.ainih.gov Research on (E)-3-(furan-2-yl)acrylic acid has demonstrated its ability to inhibit the morphological transition in Candida albicans, a key virulence factor, highlighting that modifications to the core acrylic acid structure can yield significant antifungal effects. nih.gov

Anticancer and Antiproliferative Studies

The potential of this compound and its analogs as anticancer agents has been explored, focusing on their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with cell division.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

Research on compounds structurally related to this compound has demonstrated significant antiproliferative and pro-apoptotic activity. A closely related chalcone, 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one, showed remarkable anticancer activity against a panel of human cancer cell lines, with IC50 values in the low micromolar range. nih.gov This compound was found to induce the mitochondrial apoptotic pathway, a form of programmed cell death. nih.gov The mechanism involves the regulation of Bax (a pro-apoptotic protein) and Bcl-2 (an anti-apoptotic protein) and the activation of caspase-3, an executioner enzyme in the apoptotic cascade. nih.gov Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, were also observed in treated cancer cells. nih.gov

Other studies on acrylate-based derivatives have also reported the induction of apoptosis. For instance, a 3-(4-chlorophenyl) acrylic acid derivative was shown to significantly increase both early and late-stage apoptosis in MDA-MB-231 breast cancer cells. acs.org Similarly, the synthetic retinoid N-(4-hydroxyphenyl)retinamide has been shown to induce apoptosis in human prostate carcinoma cells, an effect associated with the modulation of apoptosis-related genes like p21 and c-myc. nih.gov The introduction of fluorine atoms into molecular structures is often associated with enhanced cytotoxicity against cancer cells. plos.org

Modulation of Cell Cycle Regulation and Tumor Growth Pathways

A key mechanism by which many anticancer agents exert their effect is through the disruption of the cell cycle. Numerous tubulin assembly inhibitors, which share structural similarities with cinnamic acid derivatives, are known to arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. acs.orgnih.gov

A compound containing the 3-fluoro-4-methoxyphenyl moiety, (S)-3-(3-fluoro-4-methoxybenzyl)-5,6,7-trimethoxychroman-4-one (FMTC), was found to suppress cancer cell division by triggering cell cycle arrest at the G2/M phase. nih.gov This arrest was mediated by the up-regulation of p21, a cyclin-dependent kinase inhibitor. nih.gov Prolonged G2/M arrest induced by these compounds can subsequently trigger apoptosis. nih.gov This highlights a common pathway for such molecules in inhibiting the proliferation of human liver cancer cells. nih.gov

Furthermore, investigations into related fluorinated chalcones have revealed their ability to inhibit key tumor growth pathways. For example, the compound 3-(3,5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one was shown to inhibit the phosphorylation of downstream signaling proteins such as ERK1/2, p38, and JNK in HeLa cells, which are part of the MAPK pathway involved in cellular proliferation. nih.gov

Role as a Lead Compound for Antimitotic Agents (e.g., Combretastatin (B1194345) Analogs)

The structural simplicity and potent cytotoxicity of the natural product Combretastatin A-4 (CA-4) have made it an important lead compound for the development of new anticancer drugs. researchgate.netnih.gov CA-4 is a powerful inhibitor of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin and disrupting the formation of microtubules. nih.govnih.gov This disruption leads to G2/M cell cycle arrest and subsequent apoptosis. nih.gov

The core structure of this compound is of interest in this context because acrylic acids, chalcones, and other simple phenyl derivatives can serve as analogs of CA-4. acs.orgnih.gov These smaller molecules can mimic the essential structural features required for binding to the colchicine site on tubulin. nih.govresearchgate.net The design of novel acrylic acid and acrylate ester derivatives has been pursued as a strategy to develop new tubulin polymerization inhibitors. acs.orgnih.gov

The inclusion of fluorine in the design of combretastatin analogs is a recognized strategy to improve potency and pharmacokinetic properties. nih.govresearchgate.net Studies have shown that select fluoro-analogs of CA-4 exhibit strong cytotoxicity, even against multidrug-resistant cancer cell lines. nih.gov Therefore, the 3-fluoro-4-hydroxyphenyl scaffold present in this compound represents a promising starting point for the design of novel antimitotic agents that function as tubulin polymerization inhibitors. researchgate.net

Anti-inflammatory Effects and Pathway Modulation

Interaction with Inflammatory Enzymes and Cytokine Production

There is currently no specific data in the scientific literature detailing the interaction of this compound with key inflammatory enzymes or its effect on the production of inflammatory cytokines. Research on other structurally related compounds, such as various (4-hydroxyphenyl) derivatives, has shown that they can modulate inflammatory pathways, for example, by inhibiting the expression of pro-inflammatory mediators. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Cyclooxygenase and Lipoxygenase Inhibition Studies

Specific studies on the inhibitory activity of this compound against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not available in the current body of scientific research. These enzymes are critical mediators of the inflammatory response, and their inhibition is a key mechanism for many anti-inflammatory drugs. While other acrylic acid derivatives have been designed and evaluated as potential COX and LOX inhibitors, the specific inhibitory profile of the fluoro-substituted compound has not been reported.

Antioxidant Mechanisms and Oxidative Stress Mitigation

Free Radical Scavenging Capabilities

Direct experimental evidence and quantitative data on the free radical scavenging capabilities of this compound are not present in the available scientific literature. Phenolic compounds are generally known to exhibit antioxidant activity due to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Theoretical studies on related phenolic acids have been conducted to predict their antioxidant potential; however, empirical data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging for this compound have not been published.

Inhibition of Lipid Peroxidation

There is no specific research detailing the ability of this compound to inhibit lipid peroxidation. Lipid peroxidation is a key process in cellular injury mediated by oxidative stress, and its inhibition is an important indicator of antioxidant efficacy. While related compounds have been investigated for their ability to prevent lipid peroxidation, the specific activity of this compound in this regard remains uncharacterized.

Comparison with Structurally Related Natural Antioxidants

Due to the absence of specific antioxidant activity data for this compound, a direct and detailed comparison with structurally related natural antioxidants such as caffeic acid, ferulic acid, and p-coumaric acid is not feasible. Such a comparison would require quantitative data from standardized antioxidant assays. While these natural compounds are well-characterized antioxidants, the influence of the fluorine substituent on the antioxidant potential of the subject compound is unknown without direct comparative studies.

Enzyme Inhibition and Receptor Modulation

The biological potential of this compound is rooted in its ability to interact with and modulate the function of key proteins involved in cellular signaling pathways. These interactions can lead to the inhibition of enzymes or the agonism or antagonism of receptors, thereby influencing physiological and pathological processes.

Protein tyrosine phosphatases (PTPs) are a superfamily of enzymes that play a critical role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. nih.gov Their activity is essential for maintaining cellular homeostasis, and their dysregulation has been implicated in various diseases, including cancer and metabolic disorders. nih.gov Consequently, PTPs have emerged as attractive targets for therapeutic intervention. nih.gov

While direct experimental studies on the inhibitory activity of this compound against specific PTPs are not extensively documented in the public domain, the structural features of the molecule suggest a potential for such activity. The hydroxylated phenyl ring is a common motif in known PTP inhibitors. The introduction of a fluorine atom can modulate the acidity of the phenolic hydroxyl group and influence the compound's binding affinity and selectivity for the active site of PTPs. For instance, fluorinated dephostatin (B115681) analogues have been developed as selective PTP inhibitors. nih.gov The acrylic acid side chain could also participate in interactions within the enzyme's active site.

Further research, including in vitro enzymatic assays and computational modeling, is necessary to elucidate the specific PTPs targeted by this compound and to quantify its inhibitory potency.

Estrogen receptors (ERs) are a group of nuclear hormone receptors that are activated by the hormone estrogen. They play a crucial role in the development and function of reproductive tissues and also have effects on bone, the cardiovascular system, and the brain. Modulation of ER activity is a key therapeutic strategy in the treatment of hormone-dependent cancers, such as breast cancer, and in the management of postmenopausal symptoms.

Acrylic acid derivatives have been investigated as scaffolds for the development of selective estrogen receptor modulators (SERMs). The core structure of this compound, featuring a hydroxylated phenyl ring, is a key pharmacophore for estrogen receptor binding. The precise orientation of the hydroxyl group is critical for mimicking the phenolic A-ring of estradiol (B170435) and engaging in essential hydrogen bonding interactions within the ligand-binding domain of the ER.

Beyond PTPs and ERs, the chemical structure of this compound suggests potential interactions with other enzyme targets. Cinnamic acid and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects, often through enzyme inhibition. nih.gov

One notable area of investigation for cinnamic acid derivatives is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. dntb.gov.ua Overproduction of melanin can lead to hyperpigmentation disorders. Various studies have demonstrated that cinnamic acid analogues can act as tyrosinase inhibitors. researchgate.net The inhibitory potency is often influenced by the substituents on the phenyl ring. For example, halogen substituents have been shown to improve the inhibitory effects on monophenolase activity of tyrosinase. dntb.gov.ua

While direct testing of this compound on tyrosinase is not widely reported, related compounds have shown significant activity. The table below summarizes the tyrosinase inhibitory activity of some cinnamoyl derivatives, highlighting the potential for this class of compounds.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 3-Nitrocinnamoyl derivative (19p) | Mushroom Tyrosinase | 0.16 | nih.gov |

| 2-Chloro-3-methoxycinnamoyl derivative (19t) | Mushroom Tyrosinase | 0.12 | nih.gov |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 17.76 | nih.gov |

Molecular Target Identification and Binding Interactions

The identification of specific molecular targets and the characterization of the binding interactions are crucial for understanding the mechanism of action of any bioactive compound. For this compound, while direct experimental data from techniques like X-ray crystallography or NMR spectroscopy are limited, computational methods such as molecular docking can provide valuable insights into its potential binding modes with various protein targets.

In the context of protein tyrosine phosphatase inhibition , it is plausible that the 4-hydroxyl group of the phenyl ring acts as a phosphate (B84403) mimic, forming hydrogen bonds with key residues in the highly conserved PTP active site loop (C(X)5R). The fluorine atom at the 3-position could engage in halogen bonding or other non-covalent interactions with the protein, potentially enhancing binding affinity and selectivity. The acrylic acid moiety could further stabilize the complex through interactions with nearby amino acid residues.

For estrogen receptor modulation , molecular modeling would likely show the phenolic hydroxyl group of this compound forming crucial hydrogen bonds with residues such as Glu353 and Arg394 in the ligand-binding domain of ERα, mimicking the interaction of the A-ring of estradiol. The acrylic acid side chain would project into the ligand-binding pocket, and its conformation would influence the positioning of helix 12, a key determinant of the receptor's agonist or antagonist activity. The fluorine atom could form favorable contacts with hydrophobic residues within the binding site.

Further experimental validation through techniques such as surface plasmon resonance, isothermal titration calorimetry, and co-crystallization studies are necessary to confirm these predicted binding interactions and to definitively identify the molecular targets of this compound.

Structure Activity Relationship Sar and Structural Modifications of 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid

Influence of Fluorine Substitution on Biological Activities

The introduction of a fluorine atom onto a phenyl ring can significantly alter a molecule's biological profile. In the context of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid, the fluorine at the C-3 position exerts a powerful influence through various mechanisms. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, affecting its acidity (pKa), dipole moment, and chemical reactivity. tandfonline.com This electronic modification can enhance binding affinity to target proteins and improve metabolic stability by making the C-F bond more resistant to metabolic attack than a C-H bond. tandfonline.comnih.gov

The position of the fluorine substituent is crucial. Studies on halogenated cinnamic acid derivatives have shown that the substitution position significantly affects bioactivity and selectivity. For instance, in a series of cholinesterase inhibitors, para-substituted fluorine or chlorine compounds exhibited potent activity against acetylcholinesterase (AChE), while ortho-substituted analogs were more effective against butyrylcholinesterase (BChE). nih.gov The small size of the fluorine atom (van der Waals radius of 1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a bioisostere for hydrogen, fitting into similar binding pockets while profoundly altering electronic properties. tandfonline.com

Role of the Hydroxyl Group in Pharmacological Efficacy

The phenolic hydroxyl group at the C-4 position is a key determinant of the pharmacological efficacy of many cinnamic acid derivatives. eurekaselect.com This group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with amino acid residues within the active sites of enzymes and receptors. nih.gov Structure-activity relationship studies on hydroxycinnamic acid derivatives have consistently highlighted the importance of a para-hydroxyl group for various biological activities, including anticancer effects. mdpi.com

The presence and position of the hydroxyl group can significantly influence a compound's antioxidant properties. Phenolic compounds are known for their ability to scavenge free radicals, a property often linked to the hydrogen-donating ability of the hydroxyl group. eurekaselect.com In a study on acute myeloid leukemia cells, the para-hydroxyl on the phenolic ring was identified as a critical structural element for synergistic cytotoxic activity when combined with other agents. mdpi.com

Modulation of the hydroxyl group's acidity through the introduction of an adjacent electron-withdrawing fluorine atom, as seen in this compound, can further refine its binding capabilities. The fluorine atom's inductive effect can increase the hydrogen-bond donor capacity of the nearby hydroxyl group, potentially strengthening its interaction with biological targets. nih.gov This synergistic electronic interplay between the fluorine and hydroxyl groups can lead to enhanced potency and selectivity.

Acrylic Acid Moiety Modifications and their Bioactivity Impact

The acrylic acid moiety is a versatile functional group that is fundamental to the biological activity of cinnamic acid derivatives. nih.gov Modifications to this part of the molecule, including the carboxylic acid and the alkene double bond, have been shown to have a profound impact on bioactivity. nih.govrsdjournal.org

Esterification of the carboxylic acid group is a common modification strategy. For example, converting the carboxylic acid to a methyl ester has been shown to be a critical feature for enhancing the growth inhibition of parasitic weeds and for synergistic anticancer activity in certain contexts. mdpi.commdpi.com This change from a carboxylic acid to an ester alters the molecule's polarity, size, and hydrogen bonding capability, which in turn affects its absorption, distribution, and target interaction.

The C7-C8 double bond in the acrylic acid side chain is also crucial for the biological activity of many derivatives. mdpi.com This rigid double bond helps to define the spatial relationship between the phenyl ring and the carboxyl group. The trans (or E) configuration is the most common and often the more biologically active form. nih.gov Saturation of this double bond, converting the acrylic acid to a hydrocinnamic acid derivative, can lead to a decrease or a change in the spectrum of activity, as demonstrated in studies on parasitic weed growth inhibition. mdpi.com

Substituent Effects on Phenyl Ring: A Comprehensive SAR Analysis

Beyond the specific fluoro and hydroxyl groups of the title compound, the nature and position of other substituents on the phenyl ring play a significant role in determining the biological efficacy of cinnamic acid derivatives. researchgate.net A comprehensive SAR analysis reveals that both electron-donating and electron-withdrawing groups can modulate activity, often in a position-dependent manner.

Electron-withdrawing groups, such as halogens (Cl, Br, F) or trifluoromethyl (CF3) groups, on the phenyl ring have been shown to enhance various biological activities. nih.gov For example, the presence of an electron-withdrawing group, particularly at the para position, was found to favor significant anti-tuberculosis activity. nih.gov In another study, cinnamic acid derivatives with halogenated substituents on the aromatic ring showed increased inhibitory activity against the parasitic weed Cuscuta campestris. mdpi.com

The following table summarizes the effect of various substituents on the phenyl ring of cinnamic acid derivatives on their biological activity, as reported in different studies.

| Substituent | Position | Effect on Biological Activity | Example Activity | Reference |

| Fluorine (F) | para | Potent activity against AChE | Cholinesterase Inhibition | nih.gov |

| Chlorine (Cl) | para | More active than ortho-substituted | Antibacterial | nih.gov |

| Carboxylic Acid (-COOH) | para | Potent activity | Anti-tuberculosis | nih.gov |

| Trifluoromethyl (-CF3) | para | Enhanced activity | Herbicidal | mdpi.com |

| Chlorine (Cl) | meta | Enhanced activity | Herbicidal | mdpi.com |

| Bromine (Br) | para | Enhanced activity | Herbicidal | mdpi.com |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, particularly the geometry of the double bond in the acrylic acid side chain, is a critical factor in the structure-activity relationships of cinnamic acid derivatives. The cis (Z) and trans (E) isomers can exhibit significantly different biological activities due to their distinct three-dimensional shapes, which affect how they fit into the binding sites of target proteins.

The trans isomer is generally the more common and thermodynamically stable form. nih.gov In many biological systems, the trans configuration is essential for optimal activity. For example, the SAR study of hydroxycinnamic acid derivatives in acute myeloid leukemia cells emphasized the importance of the C7-C8 double bond, which in its natural trans configuration, maintains a specific molecular geometry required for synergistic effects. mdpi.com Any alteration that changes this spatial arrangement could lead to a loss of activity.

While less common, the cis isomer can sometimes exhibit unique or even more potent activity. The different orientation of the phenyl ring relative to the carboxyl group in the cis isomer can allow for interactions with different residues in a binding pocket or lead to a completely different mode of action. Therefore, a comprehensive understanding of the SAR requires the separate evaluation of both geometric isomers to fully elucidate the pharmacophore and optimize molecular design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By correlating physicochemical properties (descriptors) with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized molecules, thereby guiding rational drug design and saving significant resources.

For cinnamic acid derivatives, QSAR studies can help to decipher the complex interplay of various structural features. Descriptors used in such models often include:

Electronic parameters: Hammett constants, dipole moment, and atomic charges, which quantify the effects of substituents on the electron distribution.

Steric parameters: Molar refractivity, van der Waals radii, and Taft steric parameters, which describe the size and shape of the molecule.

Lipophilic parameters: The partition coefficient (log P), which measures the compound's hydrophobicity and affects its ability to cross biological membranes.

While a specific QSAR model for this compound is not detailed in the provided context, the principles of QSAR are broadly applicable to this class of compounds. By systematically varying substituents on the phenyl ring and modifications to the acrylic acid moiety, researchers can generate a dataset to build robust QSAR models. These models can then predict which combination of features, such as the electronegativity of a halogen at a specific position or the lipophilicity of an ester group, is likely to result in the highest biological activity for a given therapeutic target. This predictive power is invaluable for prioritizing synthetic efforts and accelerating the discovery of new therapeutic agents.

Computational Chemistry and Molecular Modeling of 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the fundamental electronic properties that govern the reactivity and stability of 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for explaining the structure and reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. jmcs.org.mx

The energy gap between the HOMO and LUMO is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. nih.gov For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluoro and acrylic acid groups influence the energies of these frontier orbitals. Theoretical calculations, often performed using Density Functional Theory (DFT), reveal the distribution and energy levels of these orbitals. nih.gov Typically, the HOMO is localized on the electron-rich hydroxyphenyl ring, while the LUMO is distributed over the electron-deficient acrylic acid moiety, indicating the likely sites for nucleophilic and electrophilic attacks, respectively.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.95 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Note: The values presented are hypothetical and representative for illustrative purposes, based on similar phenolic compounds. nih.govresearchgate.netresearchgate.net

Hammett Analysis for Substituent Effects

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- or para-substituents on the reactivity of a functional group attached to a benzene (B151609) ring. wikipedia.orgdalalinstitute.com The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant. youtube.com The substituent constant (σ) depends only on the specific substituent and its position (meta or para), while the reaction constant (ρ) is specific to the reaction type. wikipedia.org

For this compound, the acrylic acid side chain is the reaction center. The substituents on the phenyl ring are a fluoro group at the meta position and a hydroxyl group at the para position relative to the point of attachment.

Fluoro (-F) group (meta): The fluoro group is electron-withdrawing primarily through its inductive effect (-I). Its meta-substituent constant (σ_m) is positive, indicating it increases the acidity of the carboxylic acid compared to unsubstituted cinnamic acid. dalalinstitute.comstenutz.eu

Hydroxyl (-OH) group (para): The hydroxyl group is electron-donating through its strong positive resonance effect (+M), despite being inductively withdrawing (-I). Its para-substituent constant (σ_p) is negative, signifying it decreases the acidity of the carboxylic acid. stenutz.eu

Table 2: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

|---|---|---|

| -F | +0.34 | +0.06 |

| -OH | +0.12 | -0.37 |

Source: Data compiled from various sources. stenutz.eupitt.edu

Kinetic Isotope Effects in Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution of an atom in the reactants. wikipedia.orglibretexts.org It is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H (or other) bond is broken in the rate-determining step. princeton.edu The KIE is expressed as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H), i.e., KIE = k_L / k_H. wikipedia.org

Primary KIE: A significant primary KIE (typically k_H/k_D > 2) is observed when a bond to the isotopically substituted atom is broken during the rate-determining step. libretexts.org For example, in a reaction involving the cleavage of the phenolic O-H bond of this compound, substituting hydrogen with deuterium (B1214612) (D) would result in a slower reaction rate if this bond breaking is rate-limiting.

Secondary KIE: A smaller KIE (k_H/k_D close to 1) is observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.org These effects arise from changes in hybridization or steric environment at the transition state. princeton.edu

For instance, studying the KIE in an elimination reaction of the acrylic acid side chain could confirm an E2 mechanism if a large KIE is observed upon deuteration of the vinylic hydrogen. akjournals.com

Table 3: Hypothetical Kinetic Isotope Effects (kH/kD) for a Reaction

| Reaction Type | Isotopic Substitution Position | Expected kH/kD | Interpretation |

|---|---|---|---|

| Phenolic H-abstraction | O-H → O-D | ~5-7 | Primary KIE; O-H bond broken in RDS |

| Vinylic C-H addition | α-C-H → α-C-D | ~0.8-1.2 | Secondary KIE; C-H bond not broken in RDS |

Note: The values are representative examples illustrating the principles of KIE.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential inhibitors and understanding their binding mechanisms. mdpi.com

Ligand-Protein Interaction Profiling

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. mdpi.com For this compound, docking studies can identify key interactions within a protein's active site. The phenolic hydroxyl group and the carboxylic acid group are prime candidates for forming hydrogen bonds with amino acid residues like glutamic acid, aspartic acid, serine, and histidine. nih.gov The phenyl ring can participate in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan. nih.gov The binding energy, calculated by the docking software, provides an estimate of the binding affinity, with more negative values indicating stronger binding. mdpi.com

Table 4: Example of Ligand-Protein Interactions from a Docking Simulation

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Carboxyl -OH | ARG 120 | Hydrogen Bond | 1.9 |

| Carboxyl C=O | TYR 355 | Hydrogen Bond | 2.1 |

| Phenolic -OH | GLU 524 | Hydrogen Bond | 2.3 |

| Phenyl Ring | PHE 381 | π-π Stacking | 4.5 |

Note: This table presents hypothetical data from a simulated docking of the compound into a generic enzyme active site.

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers or rotamers) of a molecule. lumenlearning.com For this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring and the acrylic acid moiety, gives rise to different conformers. jmcs.org.mx Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable, low-energy state. jmcs.org.mx

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, either in solution or when bound to a protein. mdpi.combris.ac.uk By simulating the movements of atoms and bonds, MD can assess the stability of the ligand-protein complex. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over the simulation time suggests that the complex is stable and the ligand remains securely bound in the active site. nih.gov These simulations are crucial for validating docking results and understanding the dynamic nature of the molecular interactions. tandfonline.com

Table 5: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A (Planar) | ~0° | 0.00 | Most Stable |

| B (Twisted) | ~45° | +2.5 | Less Stable |

| C (Perpendicular) | ~90° | +5.8 | Least Stable |

Note: The data is illustrative, representing a typical energy profile for rotation around a single bond connecting two conjugated systems.

Theoretical Mechanistic Insights into Biological Activity

Computational chemistry and molecular modeling serve as powerful tools to elucidate the potential biological activities of this compound at a molecular level. Through techniques such as Density Functional Theory (DFT) and molecular docking, researchers can predict the compound's electronic properties, reactivity, and interactions with biological targets, offering theoretical insights that can guide further experimental studies. While specific computational studies on this compound are not extensively available, the well-established structure-activity relationships of similar phenolic and acrylic acid derivatives allow for informed hypotheses regarding its mechanistic behavior.

Quantum Chemical Parameters and Reactivity

DFT calculations can provide valuable information about the electronic structure and reactivity of this compound. Key quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global softness (σ), are instrumental in predicting the molecule's behavior in biological systems.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For this compound, the electron-donating hydroxyl group and the electron-withdrawing fluorine atom and acrylic acid moiety are expected to significantly influence the electron distribution across the molecule, thereby affecting its reactivity and potential interactions with biological macromolecules.

Table 1: Representative Quantum Chemical Parameters for Phenolic Compounds (Calculated using DFT)

| Parameter | Representative Value Range | Implication for this compound |

| HOMO Energy (eV) | -5.0 to -6.5 | Potential for electron donation, crucial for antioxidant activity. |

| LUMO Energy (eV) | -1.5 to -2.5 | Capacity to accept electrons, influencing interactions with biological electrophiles. |

| Energy Gap (ΔE) (eV) | 3.0 to 4.5 | Indicates moderate reactivity and stability. |

| Electronegativity (χ) | 3.2 to 4.0 | Governs the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 1.5 to 2.2 | A measure of resistance to change in electron distribution. |

| Global Softness (σ) | 0.45 to 0.67 | Inverse of hardness, indicating higher reactivity. |

Note: The values in this table are representative and based on computational studies of structurally similar phenolic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking and Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method can provide insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Given the structural features of this compound, several potential biological targets can be hypothesized. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxyl group of the acrylic acid moiety is a potent hydrogen bond acceptor. The fluorine atom can participate in halogen bonding and alter the electrostatic potential of the aromatic ring, potentially enhancing binding affinity and selectivity for specific targets.

For instance, in the context of antimicrobial activity, molecular docking studies on similar phenolic compounds have shown interactions with key bacterial enzymes like DNA gyrase and penicillin-binding proteins. The hydroxyl and carboxyl groups are often crucial for forming hydrogen bonds with active site residues, leading to enzyme inhibition.

Table 2: Hypothetical Molecular Docking Results of this compound with a Putative Bacterial Enzyme

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Strong predicted binding to the active site. |

| Hydrogen Bonds | 3 - 5 | Significant stabilization through hydrogen bonding with key amino acid residues. |

| Interacting Residues (Example) | Asp, Ser, Tyr | The hydroxyl and carboxyl groups likely interact with polar residues. |

| Hydrophobic Interactions | Present | The phenyl ring may engage in hydrophobic interactions with nonpolar residues. |

Note: This table presents hypothetical data to illustrate the potential outcomes of a molecular docking study. The actual binding affinity and interacting residues would depend on the specific biological target.

Advanced Analytical Methodologies for Research on 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-(3-Fluoro-4-hydroxyphenyl)acrylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous structural assignment.

¹H NMR (Proton NMR) spectroscopy provides information on the number and types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the vinyl protons of the acrylic acid moiety and the protons on the aromatic ring. The vinyl protons, being on a double bond, typically appear as doublets in the downfield region (δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans (E) configuration. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the phenolic hydroxyl and carboxylic acid groups are also observable, though their chemical shifts can be broad and vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) spectroscopy identifies the different carbon environments in the molecule. The spectrum would display nine distinct signals corresponding to the nine carbon atoms. The carbonyl carbon of the carboxylic acid is typically the most deshielded, appearing far downfield (δ > 165 ppm). The carbons of the double bond and the aromatic ring resonate in the intermediate region (δ 110-160 ppm). A key feature in the ¹³C NMR spectrum is the presence of carbon-fluorine coupling (J-coupling), which splits the signals of the carbons near the fluorine atom, providing definitive evidence for the fluorine's position on the ring. The carbon directly bonded to fluorine (C-3) will show a large one-bond coupling constant (¹JCF), while adjacent carbons will show smaller two- and three-bond couplings (²JCF, ³JCF).

¹⁹F NMR (Fluorine-19 NMR) spectroscopy is used specifically to observe the fluorine atom. bldpharm.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. nih.gov The spectrum for this compound would show a single signal for the one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine on the aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its substitution pattern.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | 12.0 - 12.5 | broad singlet (br s) | - |

| -OH | 9.0 - 10.0 | broad singlet (br s) | - |

| H-α (vinyl) | 6.2 - 6.4 | doublet (d) | ~16.0 |

| H-β (vinyl) | 7.5 - 7.7 | doublet (d) | ~16.0 |

| Aromatic H | 6.9 - 7.5 | multiplet (m) | Various H-H and H-F couplings |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O | >168 | Small ⁴JCF possible |

| C-β | 140 - 145 | Small ³JCF possible |

| C-α | 115 - 120 | Small ⁴JCF possible |

| C-4 (C-OH) | 145 - 150 | Present (²JCF) |

| C-3 (C-F) | 150 - 155 (doublet) | Large (¹JCF) |

| Other Aromatic C | 115 - 130 | Present (²JCF, ³JCF) |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₉H₇FO₃), high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. The expected monoisotopic mass is approximately 182.0379 g/mol .

Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. This ion can then undergo fragmentation. The analysis of these fragments provides a molecular fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule are predicted to include:

Loss of a hydroxyl radical (-•OH) from the carboxylic acid group, leading to a fragment ion at [M-17]⁺.

Loss of a water molecule (-H₂O) , particularly in ESI, from the protonated molecule, resulting in a fragment at [M+H-18]⁺.

Decarboxylation , the loss of carbon dioxide (-CO₂) from the molecular ion, giving a fragment at [M-44]⁺.

Loss of the entire carboxyl group (-•COOH) , a common fragmentation for carboxylic acids, yielding a significant fragment ion at [M-45]⁺. nih.gov

Cleavage of the bond between the aromatic ring and the acrylic acid side chain.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₉H₇FO₃]⁺ | Molecular Ion (M⁺) | 182 |

| [C₉H₆FO₂]⁺ | Loss of •OH from carboxylic acid | 165 |

| [C₈H₇FO]⁺ | Loss of CO₂ from molecular ion | 138 |

| [C₈H₆FO]⁺ | Loss of •COOH from molecular ion | 137 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides exact bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry (e.g., the E/Z configuration of the double bond).

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid and hydroxyl groups of adjacent molecules) and π-π stacking of the aromatic rings.

A review of the current scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been reported. While structures for similar substituted cinnamic acid derivatives exist, direct experimental data on the solid-state conformation and packing of this specific fluorinated compound is not publicly available.

Chromatographic Methods for Isolation and Purity Assessment in Research Matrices

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of chemical compounds. For a polar, acidic molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. nih.govsielc.comrsc.org

In a typical RP-HPLC setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering excellent hydrophobic retention for the aromatic ring.

Mobile Phase: A gradient or isocratic mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. nih.govrsc.org To ensure the carboxylic acid group is in its neutral, protonated form and to achieve sharp, symmetrical peaks, an acid modifier is typically added to the mobile phase. Common additives include 0.1% formic acid or 0.1% trifluoroacetic acid, which maintain a low pH. nih.gov

Detection: A UV detector is highly effective, as the conjugated system of the phenyl ring and the acrylic acid double bond results in strong ultraviolet absorbance, typically monitored around 254 nm or at the compound's specific λmax.

This method allows for the effective separation of the target compound from starting materials, byproducts, and other impurities. By comparing the retention time of the sample to that of a pure analytical standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the concentration, allowing for quantitative analysis and the determination of purity.

Table 4: Representative RP-HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Design and Synthesis of Chemical Derivatives and Prodrugs of 3 3 Fluoro 4 Hydroxyphenyl Acrylic Acid for Enhanced Bioactivity

Esterification Strategies and Their Impact on Biological Profiles

Esterification is a widely employed prodrug strategy to enhance the lipophilicity of carboxylic acids and phenols, thereby improving their absorption and cellular uptake. By masking the polar carboxylic acid group of 3-(3-fluoro-4-hydroxyphenyl)acrylic acid, esters can more readily cross biological membranes. Once inside the cell, these esters can be hydrolyzed by endogenous esterases to release the active parent acid.

The impact of esterification is well-documented for analogous phenolic acids, such as caffeic acid. The synthesis of Caffeic Acid Phenethyl Ester (CAPE) from caffeic acid and phenethyl alcohol is a classic example. nih.govmdpi.com CAPE, found naturally in propolis, exhibits a range of potent biological activities, including anti-inflammatory, antioxidant, and anticancer effects, often exceeding those of the parent caffeic acid. mdpi.comnih.gov This enhancement is largely attributed to its increased bioavailability. nih.govmdpi.com

Synthetic routes to produce such esters typically involve direct acid-catalyzed esterification or base-catalyzed reactions with alkyl halides. nih.gov For this compound, a variety of esters could be synthesized by reacting it with different alcohols (e.g., ethanol, butanol, phenethyl alcohol) to modulate its pharmacokinetic profile. The choice of alcohol can fine-tune the lipophilicity and the rate of hydrolysis of the resulting ester prodrug.

| Derivative Type | Parent Compound | Example Ester Derivative | Key Changes in Biological Profile |

| Ester Prodrug | Caffeic Acid | Caffeic Acid Phenethyl Ester (CAPE) | Increased lipophilicity, enhanced cellular uptake, potent anti-inflammatory and anticancer activity. nih.govmdpi.comnih.gov |

| Hypothetical Ester | This compound | Ethyl 3-(3-fluoro-4-hydroxyphenyl)acrylate | Expected to increase membrane permeability and potentially enhance intracellular concentration of the active acid upon hydrolysis. |

Reduction and Oxidation Products of the Acrylic Acid Moiety

Modification of the acrylic acid side chain through reduction or oxidation reactions can lead to new derivatives with distinct biological activities.

Reduction Products: The α,β-unsaturated double bond of the acrylic moiety is susceptible to reduction. Catalytic hydrogenation is a standard method to achieve this, converting the acrylic acid to a propanoic acid derivative. chemmethod.comresearchgate.net For the title compound, this reaction would yield 3-(3-fluoro-4-hydroxyphenyl)propanoic acid . Saturating the double bond alters the geometry and electronic properties of the side chain, which can significantly influence how the molecule interacts with biological targets. Research on similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has shown that this saturated scaffold can possess potent antimicrobial and anticancer activities. nih.govmdpi.com

Oxidation Products: Oxidative cleavage of the carbon-carbon double bond can generate aldehyde or carboxylic acid derivatives. ncert.nic.in Depending on the conditions, oxidation of this compound could yield 3-fluoro-4-hydroxybenzaldehyde (B106929) or further oxidize to 3-fluoro-4-hydroxybenzoic acid . ontosight.ai These products themselves are valuable pharmacophores. For instance, 3-fluoro-4-hydroxybenzaldehyde is a key intermediate in the synthesis of compounds with anti-inflammatory and cytoprotective properties. ossila.com

| Reaction Type | Starting Compound | Potential Product | Known/Potential Bioactivity of Product |

| Reduction | This compound | 3-(3-Fluoro-4-hydroxyphenyl)propanoic acid | Scaffold for antimicrobial and anticancer agents. nih.govmdpi.com |

| Oxidation | This compound | 3-Fluoro-4-hydroxybenzaldehyde | Intermediate for anti-inflammatory and cytoprotective compounds. ossila.com |

| Oxidation | This compound | 3-Fluoro-4-hydroxybenzoic acid | Investigated for various biological activities. ontosight.ai |

Substitution Reactions on the Phenyl Ring and Acrylic Chain

Introducing or modifying substituents on the phenyl ring or the acrylic chain is a fundamental strategy in medicinal chemistry to perform structure-activity relationship (SAR) studies and optimize bioactivity.

Phenyl Ring Substitution: The phenyl ring of this compound has positions available for further electrophilic aromatic substitution. The activating hydroxyl group and the deactivating but ortho, para-directing fluoro group will influence the position of new substituents. Adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) could modulate the compound's electronic properties, pKa, and receptor binding affinity. The phenolic hydroxyl group can also be a site for nucleophilic reactions to introduce new functionalities. rsc.org

Acrylic Chain Substitution: The α,β-unsaturated system of the acrylic acid moiety is susceptible to nucleophilic conjugate addition (Michael addition). libretexts.org This allows for the introduction of a wide variety of substituents at the β-position. Such modifications would drastically alter the shape and chemical properties of the molecule, potentially leading to derivatives with novel biological targets or improved activity profiles.

Development of Hybrid Molecules and Conjugates for Synergistic Effects